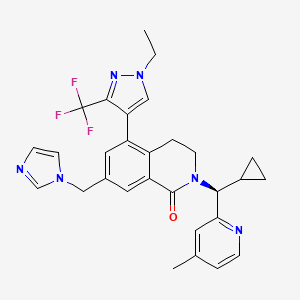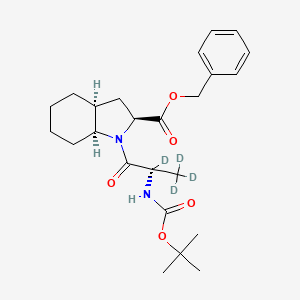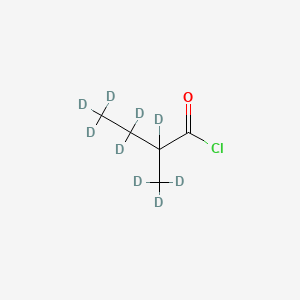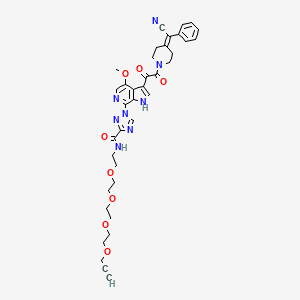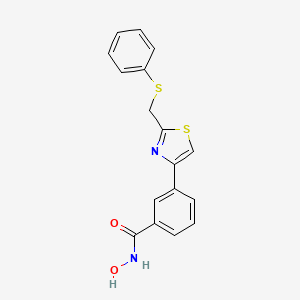
Hdac8-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hdac8-IN-4 is a selective inhibitor of histone deacetylase 8 (HDAC8), an enzyme that plays a crucial role in the regulation of gene expression through the removal of acetyl groups from histone proteins. This compound has garnered significant interest due to its potential therapeutic applications in various diseases, including cancer, fibrotic diseases, and neurological disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hdac8-IN-4 typically involves multiple steps, including the formation of key intermediates and the final coupling reactionCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities suitable for clinical and research applications .
Analyse Des Réactions Chimiques
Types of Reactions
Hdac8-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different substituents, affecting the compound’s selectivity and potency.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different pharmacological profiles .
Applications De Recherche Scientifique
Hdac8-IN-4 has a wide range of scientific research applications, including:
Mécanisme D'action
Hdac8-IN-4 exerts its effects by selectively inhibiting the activity of HDAC8. This inhibition prevents the deacetylation of histone proteins, leading to an accumulation of acetylated histones and changes in gene expression. The molecular targets of this compound include histone H3 lysine 9 (H3K9) and histone H3 lysine 27 (H3K27), which are critical for regulating chromatin structure and gene transcription . The pathways involved in its mechanism of action include the modulation of transcriptional activity and the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Hdac8-IN-4 is unique among HDAC inhibitors due to its high selectivity for HDAC8. Similar compounds include:
Vorinostat: A pan-HDAC inhibitor with broader activity but less selectivity for HDAC8.
Romidepsin: Another pan-HDAC inhibitor with activity against multiple HDAC isoforms.
Entinostat: A selective inhibitor of HDAC1 and HDAC3, with limited activity against HDAC8.
The uniqueness of this compound lies in its ability to selectively target HDAC8, reducing the potential for off-target effects and improving its therapeutic profile .
Propriétés
Formule moléculaire |
C17H14N2O2S2 |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
N-hydroxy-3-[2-(phenylsulfanylmethyl)-1,3-thiazol-4-yl]benzamide |
InChI |
InChI=1S/C17H14N2O2S2/c20-17(19-21)13-6-4-5-12(9-13)15-10-23-16(18-15)11-22-14-7-2-1-3-8-14/h1-10,21H,11H2,(H,19,20) |
Clé InChI |
KWDXMPXINALNFB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SCC2=NC(=CS2)C3=CC(=CC=C3)C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


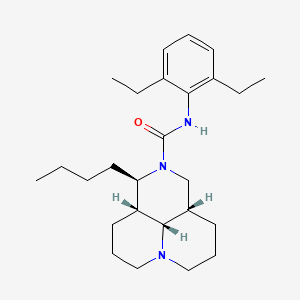

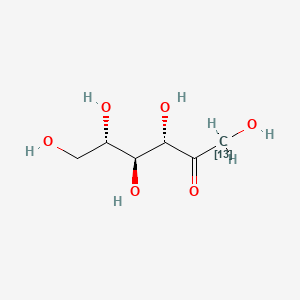
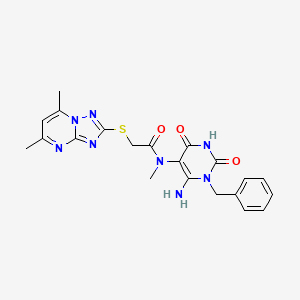
![5-({[(3-Chloro-4-Fluorophenyl)sulfonyl]amino}methyl)-N-[(2-Methyl-1,3-Thiazol-5-Yl)methyl]pyrazine-2-Carboxamide](/img/structure/B12396823.png)
![4-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-carboxylic acid](/img/structure/B12396829.png)
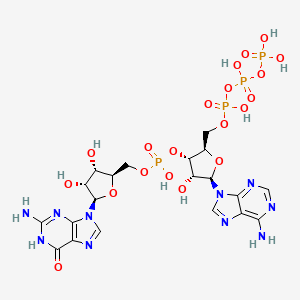
![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12396843.png)
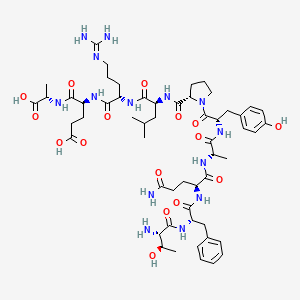
![(2R)-2-amino-3-[(2',7'-difluoro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]propanoic acid](/img/structure/B12396858.png)
